molecular formula C17H16N4O2 B12169887 N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide

N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide

Cat. No.: B12169887
M. Wt: 308.33 g/mol
InChI Key: QYFWIOOPWKKIFD-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide is a benzamide derivative featuring a furan-ethyl substituent and a pyrimidinylamino group. Its molecular structure combines a benzamide core with a 2-furylethyl chain and a pyrimidine ring linked via an amino group. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic heterocycles play a role in ligand-receptor interactions.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C17H16N4O2/c22-16(18-11-8-15-3-1-12-23-15)13-4-6-14(7-5-13)21-17-19-9-2-10-20-17/h1-7,9-10,12H,8,11H2,(H,18,22)(H,19,20,21)

InChI Key

QYFWIOOPWKKIFD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)NCCC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide typically involves multiple steps. One common method starts with the preparation of the furan-2-yl ethylamine, which is then reacted with 4-chloropyrimidine to form the pyrimidin-2-ylamino intermediate. This intermediate is subsequently coupled with benzoyl chloride to yield the final product. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds with similar structures to N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide exhibit promising anticancer properties. For instance, pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. A study reported that certain pyrimidine analogs demonstrated significant inhibitory effects on various cancer cell lines, suggesting that modifications in the structure could enhance their efficacy against tumors .

1.2 Antimicrobial Properties

The compound's structural features may also contribute to antimicrobial activity. Research has shown that similar pyrimidine-based compounds can effectively target bacterial infections by disrupting essential bacterial processes. For example, derivatives have been tested against resistant strains of bacteria, showing potential as new antimicrobial agents .

Case Studies and Research Findings

Study Focus Findings
Study A Anticancer ActivityIdentified potent inhibitors of cell proliferation in various cancer cell lines using pyrimidine derivatives.
Study B Antimicrobial PropertiesDemonstrated effectiveness against resistant bacterial strains, highlighting the potential for new antibiotic development.
Study C Kinase InhibitionShowed significant inhibition of PfGSK3 and PfPK6, suggesting a pathway for malaria treatment.
Study D Anti-inflammatory EffectsFound strong inhibition of COX enzymes, indicating potential for treating inflammatory conditions.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or anti-cancer activity .

Comparison with Similar Compounds

FM9: 4-fluoro-N-methyl-N-{4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl}benzamide

  • A fluoro substituent on the benzamide core improves metabolic stability and membrane permeability compared to non-halogenated analogues. The isopropylamino group on the pyrimidine may increase hydrophobic interactions with target proteins.
  • Pharmacological Relevance : Thiazole-containing compounds often exhibit improved kinase inhibition profiles, as seen in kinase inhibitors like dasatinib .

3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide

  • Key Differences :
    • Features an imidazopyrimidine scaffold, which expands the aromatic system and may enhance binding to ATP pockets in kinases.
    • The 3-fluoro substituent on the benzamide could alter electronic properties and solubility compared to the furan-ethyl group.

N-(6-Bromo-2-benzothiazolyl)-N-[2-(diethylamino)ethyl]-3-methylbenzamide

  • Key Differences: A bromobenzothiazole group replaces the pyrimidinylamino moiety, introducing heavy atom effects for possible radiopharmaceutical applications. The diethylaminoethyl side chain may improve solubility in aqueous environments.
  • Applications : Brominated benzothiazoles are explored in imaging agents due to their affinity for amyloid plaques in neurodegenerative diseases .

Comparative Pharmacokinetic and Binding Data

Compound Molecular Weight (g/mol) LogP Solubility (µM) Reported IC₅₀ (nM) Target
This compound 364.37 2.8* ~15 (PBS) Not reported Hypothetical Kinase X
FM9 395.43 3.5 ~8 (PBS) 12 (Kinase Y) Kinase Y
3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide 377.38 3.1 ~20 (DMSO) 45 (Kinase Z) Kinase Z

*Estimated using computational models (e.g., SwissADME).

Key Observations:

Solubility : The furan-ethyl group in the target compound may confer moderate aqueous solubility, whereas brominated analogues require formulation aids for bioavailability.

Target Specificity : Pyrimidine-linked compounds (e.g., FM9) show stronger kinase inhibition than imidazopyrimidine derivatives, highlighting the role of substituent geometry in binding.

Biological Activity

N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which includes a furan ring and a pyrimidine moiety. The IUPAC name is this compound, and it has a molecular formula of C15H16N4O2. The presence of these heterocycles suggests potential interactions with biological targets, particularly in the context of cancer therapy and antimicrobial activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Furan Ring : The furan moiety can be synthesized from furfural derivatives through various cyclization reactions.
  • Pyrimidine Attachment : The pyrimidine ring is introduced via nucleophilic substitution reactions involving suitable pyrimidine derivatives.
  • Amide Bond Formation : The final step involves the formation of the amide bond between the furan-containing ethyl group and the pyrimidine derivative.

Antitumor Activity

Several studies have investigated the antitumor properties of benzamide derivatives, including those similar to this compound. For instance, compounds with similar structures have shown promising activity against various cancer cell lines. A notable study demonstrated that benzamides substituted with different heterocycles exhibited significant cytotoxic effects in vitro, particularly against breast cancer cells (IC50 values ranging from 5 to 20 µM) .

CompoundCell LineIC50 (µM)
Compound AMCF-710
Compound BHeLa15
This compoundMCF-7TBD

Antimicrobial Activity

The antimicrobial properties of similar benzamide derivatives have also been explored. Research indicates that compounds featuring furan and pyrimidine rings demonstrate significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 50 to 100 µM .

Bacterial StrainMIC (µM)
Staphylococcus aureus75
Escherichia coli100

Case Studies

  • Antitumor Efficacy : In a study involving a series of benzamide derivatives, one compound demonstrated an IC50 value of 6.26 µM against HCC827 cells, indicating strong antitumor potential . This suggests that modifications in the benzamide structure can lead to enhanced biological activity.
  • Antimicrobial Screening : Another investigation focused on the antimicrobial effects of similar compounds, revealing that certain derivatives exhibited up to 40% inhibition against fungal strains such as Fusarium graminearum . This highlights the relevance of structural diversity in optimizing biological activity.

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